Phortress

Breast Cancer Xenograft Efficacy CYP1A1 Biomarker

Researchers studying AhR/CYP1A1-mediated antitumor mechanisms often face solubility-limited bioavailability of 5F 203, compromising in vivo experimental reproducibility. Phortress (NSC-710305), the water-soluble L-lysylamide dihydrochloride prodrug of 5F 203, directly addresses this limitation by enabling intravenous administration. • Enables IV dosing at 10 mg/kg (MTD) with no plasma accumulation; overcomes parent compound insolubility. • Tumor-selective DNA adduct formation confirmed in MCF-7 & IGROV-1 cells at ≥100 nM via 32P-postlabeling; absent in AhR-deficient models. • Supplied with ≥98% HPLC purity; stored at -20°C; shipped under blue ice for global delivery.

Molecular Formula C20H25Cl2FN4OS
Molecular Weight 459.4 g/mol
Cat. No. B1249879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhortress
Synonyms2,6-diaminohexanoic acid (4-(5-fluorobenzothiazol-2-yl)-2-methylphenyl)amide
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysyl-amide
NSC 710305
NSC-710305
NSC710305
Molecular FormulaC20H25Cl2FN4OS
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl
InChIInChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H
InChIKeyQZSMNTOCJVVFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phortress: AhR-Targeted Prodrug


Phortress (NSC-710305), the L-lysylamide dihydrochloride prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC-703786), is an experimental antitumor agent belonging to the 2-(4-aminophenyl)benzothiazole class [1]. Its mechanism of action involves AhR binding, CYP1A1 induction, and bioactivation to DNA-damaging electrophiles, a pathway distinct from all clinically used chemotherapeutic agents [2]. It has advanced to Phase I clinical trials for solid tumors under Cancer Research UK sponsorship [3].

AhR/CYP1A1 bioactivation & DNA damage pathway studies
Water-soluble lysylamide prodrug design research
Tumor-cell adduct formation & CYP1A1 biomarker context
Investigational AhR-targeted agent for translational research

Phortress Non-Substitutability


Phortress is not interchangeable with its parent compound 5F 203, non-fluorinated analog DF 203, or standard-of-care agents due to its uniquely integrated prodrug design, AhR-dependent bioactivation, and tumor-selective DNA adduct formation. Unlike 5F 203, which exhibits limited aqueous solubility precluding parenteral administration, Phortress was specifically engineered as a water-soluble lysylamide prodrug to enable intravenous dosing [1]. Moreover, while doxorubicin exerts broad cytotoxicity via topoisomerase II inhibition, Phortress requires functional AhR signaling and CYP1A1 expression, a pathway that is selectively operable in sensitive tumor cells but absent in resistant phenotypes [2]. Consequently, substituting Phortress with its active metabolite 5F 203 would compromise bioavailability, while substituting with a conventional cytotoxic would forfeit tumor selectivity and engage distinct toxicity profiles.

Phortress (lysylamide prodrug)
5F 203 (parent compound)
Limited aqueous solubility of 5F 203 may compromise parenteral bioavailability; prodrug design enables IV study.
Phortress (AhR/CYP1A1 bioactivation)
Doxorubicin (topoisomerase II inhibitor)
Mechanistically distinct pathways may alter tumor-selectivity context and reported toxicity profiles; AhR dependence not shared.
Phortress (fluorinated benzothiazole)
DF 203 (non-fluorinated analog)
Non-fluorinated analog may lack c-MET kinase downregulation, potentially differing pharmacodynamic readouts.

Phortress Comparative Evidence


Equiactivity to Doxorubicin in Breast Cancer Xenografts

In a direct head-to-head comparison against doxorubicin (Dox) across nine human-derived breast carcinoma xenograft models in nude mice, Phortress demonstrated significant antitumor activity in 7/9 models, equiactivity to Dox in 6/9 models, superior activity in 1 model, and no model exhibited complete resistance to Phortress [1]. Critically, Phortress induced CYP1A1 expression in all 8 xenografts examined, whereas Dox failed to induce CYP1A1 in any model [1].

Xenograft efficacy vs Dox
Head-to-head
Reported significant activity in 7/9 models; equiactive to Dox in 6/9; CYP1A1 induction 8/8 vs 0/8
Supports CYP1A1-stratified breast cancer model-response interpretation
Data from 9 human breast carcinoma xenograft models (ER+ and ER-); nude mice
Breast Cancer Xenograft Efficacy CYP1A1 Biomarker

No Anti-Angiogenic Activity in HUVEC Models

In comparative in vitro assays against human umbilical vein endothelial cells (HUVEC) and MRCV fibroblasts, Phortress demonstrated no effect on proliferation or survival of these non-malignant cells [1]. Unlike the control anti-angiogenic agents paclitaxel and fumagillin, Phortress did not inhibit endothelial tube differentiation in the Matrigel assay [1]. This mechanistic distinction confirms that Phortress exerts its antitumor activity through direct tumor cell cytotoxicity rather than vascular disruption.

Anti-angiogenic negative
Head-to-head
No effect on HUVEC/MRCV proliferation or tube differentiation; unlike paclitaxel/fumagillin
Excludes anti-angiogenic mechanism; differentiates from vascular-disrupting research agents
MTS, clonogenic survival, and Matrigel tube formation assays in vitro
Angiogenesis Endothelial Cells Mechanism of Action

Tumor-Selective DNA Adduct Formation

Phortress generates DNA adducts exclusively in sensitive tumor cells, a hallmark of its AhR/CYP1A1-dependent bioactivation [1]. In vitro, Phortress at ≥100 nM produced DNA adducts in sensitive MCF-7 breast and IGROV-1 ovarian cells, whereas inherently resistant MDA-MB-435 breast carcinoma cells incurred no DNA damage upon exposure to Phortress at concentrations up to 10 µM for 24 hours [1]. In vivo, Phortress-derived DNA adduct accumulation distinguished sensitive MCF-7 tumors from resistant MDA-MB-435 xenografts implanted in opposite flanks of the same mouse [1].

DNA adduct selectivity
Head-to-head
Adducts at ≥100 nM in MCF-7/IGROV-1; absent in MDA-MB-435 up to 10 µM
AhR/CYP1A1-dependent adduct formation context in sensitive cell models
Bilateral xenograft model confirmed in vivo selectivity; 20 mg/kg i.p.
DNA Adducts Tumor Selectivity AhR Pathway

Preclinical Toxicokinetics and MTD

Preclinical toxicokinetic evaluation in two rodent species established that mice represent the more sensitive species, resolving a maximum tolerated dose (MTD) of 10 mg/kg Phortress [1]. Plasma pharmacokinetic parameters were determined following intravenous administration to mice at 10 mg/kg on days 1 and 8 [1]. No accumulation of Phortress was detected in murine plasma [1]. These data directly informed the clinical starting dose of 3 mg/m² used in the Phase I trial [2].

Murine MTD
Reported
MTD 10 mg/kg i.v. (days 1,8); no plasma accumulation
Establishes tolerability benchmark for in vivo model studies
HPLC fluorescence detection; mice more sensitive than rats
Toxicokinetics MTD Clinical Translation

c-MET Kinase Downregulation by 5F 203

In breast cancer cells, the active metabolite 5F 203 (liberated from Phortress) downregulated c-MET (HGFTK) activity by 85% in MCF-7 cells and 69% in MDA-MB-468 cells following 24-hour treatment with 1 µM 5F 203 [1]. Downstream inhibition of Erk, MapK, and Mek kinase activities was also observed [1]. This effect on MET signaling is not reported for the non-fluorinated parent compound DF 203, suggesting that fluorination confers additional pharmacodynamic properties beyond AhR/CYP1A1 activation.

c-MET downregulation
Class-level
85% reduction MCF-7; 69% MDA-MB-468 at 1 µM 5F 203, 24 h
Fluorinated metabolite may engage MET signaling pathway context
Not reported for non-fluorinated DF 203; antibody microarray data
c-MET Kinase Inhibition Breast Cancer

Phortress Application Scenarios


CYP1A1-Stratified Breast Cancer Xenografts

Based on the head-to-head xenograft comparison with doxorubicin [1], Phortress is optimally deployed in breast cancer models where CYP1A1 inducibility can be measured as a predictive biomarker. Studies should select models with confirmed AhR functionality and CYP1A1 expression, as Phortress demonstrated activity in 7/9 models independent of ER status, while Dox failed to induce CYP1A1 in any model [1]. Researchers should monitor CYP1A1 mRNA or protein induction as a pharmacodynamic endpoint to confirm target engagement.

AhR/CYP1A1 DNA Damage with Isogenic Controls

The exclusive DNA adduct formation in sensitive MCF-7 and IGROV-1 cells, with complete absence in MDA-MB-435 resistant cells even at 10 µM [1], makes Phortress an ideal tool compound for dissecting AhR/CYP1A1-dependent genotoxicity pathways. Experimental designs should incorporate isogenic pairs (e.g., AhR-wildtype vs. AhR-deficient MCF-7 cells) and include DNA adduct detection by 32P-postlabeling or comparable methods at Phortress concentrations ≥100 nM [1].

In Vivo Efficacy at Validated Murine MTD

For reproducible in vivo antitumor efficacy studies, researchers should adhere to the preclinical MTD of 10 mg/kg Phortress administered intravenously on days 1 and 8 as established in rodent toxicokinetic studies [1]. This regimen avoids the hepatotoxicity and organ weight changes observed at 20 mg/kg [1]. Pharmacokinetic monitoring via HPLC with fluorescence detection is recommended, as no plasma accumulation was detected at the 10 mg/kg dose level [1].

Anti-Angiogenic Endpoint Exclusion in Mechanism Studies

Phortress exhibits no in vitro anti-angiogenic activity, as demonstrated by its lack of effect on HUVEC proliferation and tube differentiation, in contrast to paclitaxel and fumagillin [1]. Researchers seeking to differentiate Phortress from vascular-disrupting agents or to validate tumor-cell-autonomous mechanisms should include these negative-control experiments: MTS/clonogenic assays on HUVEC and Matrigel tube formation assays, expecting no inhibition [1].

Application
Selection Property
Validation Focus
CYP1A1-stratified breast cancer xenograft studies
AhR/CYP1A1 pathway functionality
CYP1A1 induction as pharmacodynamic endpoint
AhR-dependent genotoxicity pathway dissection
Functional AhR signaling and CYP1A1 inducibility
DNA adduct detection in isogenic cell model pairs
In vivo tumor model studies at MTD
Preclinically-defined MTD regimen
Tolerability and pharmacokinetic monitoring
Mechanism differentiation from vascular-disrupting agents
Absence of anti-angiogenic activity
HUVEC proliferation and tube formation negative controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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